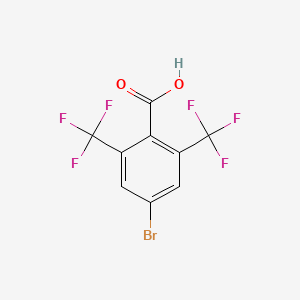

4-Bromo-2,6-bis(trifluoromethyl)benzoic acid

説明

Synthesis Analysis

The synthesis of related compounds involves the use of halogenated starting materials and the introduction of various substituents. For instance, the synthesis of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) was achieved by reacting tris(5-bromo-2-methoxyphenyl)bismuth with bromodifluoroacetic acid in the presence of hydrogen peroxide, yielding the product with an 80% yield after recrystallization . Similarly, the synthesis of 1-Bromo-3,5-bis(trifluoromethyl)benzene was performed by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media . These methods suggest that halogenated aromatic compounds with trifluoromethyl groups can be synthesized through halogenation reactions under acidic conditions.

Molecular Structure Analysis

The molecular structures of related compounds have been characterized by various spectroscopic methods and X-ray diffraction analysis. For example, the bismuth compound mentioned earlier exhibits a distorted trigonal-bipyramidal coordination with oxygen atoms of carboxylate substituents in axial positions and carbon atoms of the aryl groups at equatorial positions . The crystal structures of bromo-hydroxy-benzoic acid derivatives have been compared, showing two-dimensional architectures formed by hydrogen bonds and Br⋯O interactions . These findings indicate that the molecular structure of 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid would likely exhibit similar interactions and geometries due to the presence of bromine and trifluoromethyl groups.

Chemical Reactions Analysis

The reactivity of similar compounds includes the formation of metal complexes, as seen in the synthesis of Ni(II) and Cu(II) complexes of 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives . The formation of these complexes was confirmed by the loss of N–H proton resonance and shifts in the stretching vibrations of C=O and C=S bonds. Additionally, the reactivity of bromonium ions with acceptor olefins has been studied, revealing a dissociative mechanism and the formation of unstable intermediates . These studies suggest that 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid could also participate in complexation reactions and may form reactive intermediates under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been deduced from their molecular structures and reactivity patterns. For instance, the steric hindrance in bis(phosphino) derivatives affects their 19F NMR spectroscopy results and redox properties . The crystallographic data provide insights into bond lengths and angles, which are crucial for understanding the physical properties of these compounds . These analyses imply that 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid would exhibit unique physical properties due to its bulky trifluoromethyl groups and the presence of a bromine atom, which could influence its reactivity and interactions with other molecules.

科学的研究の応用

1. Chemical Synthesis and Organometallic Applications

4-Bromo-2,6-bis(trifluoromethyl)benzoic acid plays a crucial role in chemical synthesis. Dmowski and Piasecka-Maciejewska (1998) demonstrated its use in regioselective metalation and carboxylation, leading to its bromination and subsequent conversion into various chemical forms, such as acid fluorides and benzyl alcohols. This process illustrates its versatility in creating different chemical compounds for diverse applications (Dmowski & Piasecka-Maciejewska, 1998).

2. Relay Propagation of Crowding in Steric Chemistry

In the field of steric chemistry, 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid demonstrates unique properties. Schlosser et al. (2006) explored its use in investigating the relay propagation of crowding, where the trifluoromethyl group acts as both an emitter and transmitter of steric pressure. This property is critical for understanding molecular interactions in complex chemical environments (Schlosser et al., 2006).

3. Polyimide Synthesis

In the synthesis of polyimides, 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid finds application in the creation of novel materials. Choi, Cho, and Yoon (2010) used it to synthesize triphenylamine-based polyimides, demonstrating its utility in producing polymers with unique thermal, optical, and electrical properties. This highlights its importance in the development of advanced materials (Choi, Cho, & Yoon, 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

4-bromo-2,6-bis(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrF6O2/c10-3-1-4(8(11,12)13)6(7(17)18)5(2-3)9(14,15)16/h1-2H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXFFWSLEJLRHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrF6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,6-bis(trifluoromethyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)

![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)

![Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1283011.png)

![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B1283019.png)